chromium(III) citrate

Description

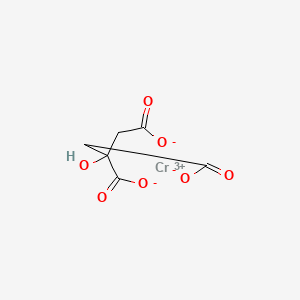

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |

|---|---|

CAS No. |

685853-81-0 |

Molecular Formula |

C6H5CrO7 |

Molecular Weight |

241.10 g/mol |

IUPAC Name |

chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

SWXXYWDHQDTFSU-UHFFFAOYSA-K |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |

Origin of Product |

United States |

Synthesis and Characterization of Chromium Iii Citrate Complexes

Methodologies for Chemical Synthesis

The formation and isolation of specific chromium(III) citrate (B86180) complexes are highly dependent on the synthetic methodology employed. Key factors influencing the final product include pH, solvent system, precursor identity, and reaction conditions such as temperature and time.

The pH of the aqueous reaction medium is a critical parameter that dictates the deprotonation state of citric acid and the nature of the resulting chromium(III) citrate species. acs.orgresearchgate.netresearchsynergypress.com Citric acid is a polyprotic acid, and its coordination to the Cr(III) center is profoundly influenced by the availability of its carboxylate and hydroxyl groups for binding, which is controlled by the pH.

Detailed studies have shown that specific, stable this compound complexes can be isolated by carefully controlling the pH. For instance, the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O is optimally formed and isolated at a pH of approximately 5.5. researchgate.netresearchsynergypress.combath.ac.uk In this complex, two citrate ligands are bound to the Cr(III) center, but they exhibit different deprotonation states, highlighting the importance of pH in creating mixed-protonation state complexes. researchgate.netbath.ac.uk The synthesis involves the reaction of a Cr(III) salt with citric acid in water, followed by the careful adjustment of pH using a base like ammonia. journal-of-agroalimentary.ro

Another example is the synthesis of Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O, which also demonstrates the principle of pH-specific synthesis in an aqueous environment. acs.org The isolation of these distinct crystalline products underscores how pH control is a powerful tool for navigating the complex speciation of the chromium(III)-citrate system in water. acs.orgresearchgate.net

Table 1: Examples of pH-Specific Synthesis of this compound Complexes

| Complex Formula | Optimal pH for Synthesis | Key Synthetic Detail | Reference |

|---|---|---|---|

| (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O | ~5.5 | pH adjusted with ammonia; crystallization by ethanol (B145695) addition. | researchgate.netresearchsynergypress.combath.ac.uk |

| Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O | Not explicitly stated, but pH adjusted with NaOH. | Crystallization by ethanol addition at 4 °C. | acs.org |

Solvothermal and hydrothermal synthesis are powerful techniques for preparing crystalline materials by conducting reactions in closed systems at elevated temperatures and pressures. researchsynergypress.com The solvent in hydrothermal synthesis is water, while solvothermal synthesis employs other organic solvents. researchsynergypress.com These methods are widely used for producing metal oxides and metal-organic frameworks (MOFs). mdpi.comtubitak.gov.tr

However, in the context of simple this compound complexes, the application of solvothermal and hydrothermal methods is not extensively documented in the available scientific literature. These techniques are more commonly reported for the synthesis of more complex, extended structures. For example, solvothermal methods have been successfully used to synthesize multinuclear chromium(III) complexes with other ligands, such as 'Bis-tris', where the reaction conditions can be tuned to control the nuclearity of the product. researchgate.net Similarly, hydrothermal routes are employed for producing materials like chromite spinels or chromium-based MOFs, where citric acid might be used as a modulator or a precursor component rather than the primary ligand forming a discrete complex. tubitak.gov.trnih.gov

While citric acid is a common linker in the synthesis of MOFs with various metals, and chromium is a common metal node in MOF chemistry, the direct hydrothermal or solvothermal synthesis of a compound simply defined as "this compound" is not a focus in the reviewed literature. rsc.org

The choice of starting materials is fundamental to the successful synthesis of this compound complexes. Common precursors for the chromium(III) ion include simple, soluble salts such as chromium(III) nitrate (B79036) (Cr(NO₃)₃) or chromium(III) chloride (CrCl₃). nih.gov The citrate ligand is typically introduced as citric acid. researchgate.netbath.ac.uk

Reaction conditions are tailored to favor the formation of the desired complex. In aqueous syntheses, the reaction is often initiated by dissolving the chromium salt and citric acid in water. acs.orgjournal-of-agroalimentary.ro The mixture is typically stirred for an extended period, sometimes for a day, to allow for the slow ligand exchange kinetics characteristic of the Cr(III) ion, which forms kinetically inert complexes. acs.orgjournal-of-agroalimentary.ro

Temperature is another key variable. For many aqueous preparations, the reaction proceeds at room temperature or slightly elevated temperatures (e.g., 70-80 °C) to facilitate the reaction without decomposing the components. acs.org The final product is often precipitated from the aqueous solution by adding a miscible organic solvent, such as ethanol, and cooling the mixture, which reduces the solubility of the complex and promotes crystallization. acs.org

Structural Elucidation and Coordination Chemistry

The properties and behavior of this compound complexes are intrinsically linked to their molecular structure and the coordination environment of the chromium ion.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been successfully applied to several this compound complexes, providing unambiguous structural data. acs.orgresearchgate.netgoogle.com

For the complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, single-crystal X-ray diffraction analysis revealed that it crystallizes in the monoclinic space group I2/a. researchgate.netbath.ac.uk The analysis provides precise unit cell parameters, which are crucial for identifying the compound. researchgate.netbath.ac.uk The structure consists of a discrete mononuclear [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ anion, ammonium (B1175870) counter-ions, and water molecules of crystallization, all connected through a network of hydrogen bonds. researchgate.netgoogle.com Similarly, the structure of Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O has also been elucidated, revealing a mononuclear complex of Cr(III) with two citrate ligands. acs.org

Table 2: Crystallographic Data for a Representative this compound Complex

| Parameter | Value for (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netbath.ac.uk |

| Space Group | I2/a | researchgate.netbath.ac.uk |

| a (Å) | 19.260(10) | researchgate.netbath.ac.uk |

| b (Å) | 10.006(6) | researchgate.netbath.ac.uk |

| c (Å) | 23.400(10) | researchgate.netbath.ac.uk |

| β (°) | 100.73(2) | researchgate.netbath.ac.uk |

| Volume (ų) | 4431(4) | researchgate.netbath.ac.uk |

| Z (formula units per cell) | 8 | researchgate.netbath.ac.uk |

Structural analyses consistently show that in mononuclear complexes, the chromium(III) ion adopts a six-coordinate, octahedral geometry. acs.orgresearchgate.nettubitak.gov.trnih.gov This is typical for Cr(III) complexes due to its d³ electron configuration. nih.gov In compounds like (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O and Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O, the central chromium ion is surrounded by two citrate ligands. acs.orgresearchgate.net

The citrate ion acts as a multidentate ligand, typically binding to the chromium center through the oxygen atoms of two carboxylate groups and the central hydroxyl group. tubitak.gov.tr This tridentate chelation from two separate citrate ligands results in the stable, hexacoordinate octahedral environment. acs.orgtubitak.gov.tr The disposition of the two citrate ligands around the Cr(III) center can differ between complexes, leading to the existence of distinct pH-structural variants or conformational isomers. acs.org This structural versatility is a direct consequence of the flexible coordination chemistry of the citrate ligand.

Crystal Structure Analysis (e.g., X-Ray Crystallography)

Ligand Binding Modes and Denticity of Citrate

Citric acid is a polyfunctional organic acid that possesses structural features rendering it an exceptional chelating agent for metal ions, including chromium(III). journal-of-agroalimentary.rojournal-of-agroalimentary.ro Its potential to bind metal ions through multiple sites simultaneously classifies it as a polydentate ligand. scribd.com The term denticity refers to the number of donor atoms a single ligand uses to bind to the central metal ion. scribd.comlibretexts.org Ligands binding through two sites are termed bidentate, while those binding through three are tridentate. libretexts.orglibretexts.org This multi-site binding, known as the chelate effect, generally results in the formation of more stable metal complexes. scribd.comlibretexts.org

In this compound complexes, the citrate ligand coordinates to the Cr(III) ion primarily through its carboxylate and hydroxyl oxygen atoms. acs.orgjournal-of-agroalimentary.ro Structural studies of isolated crystalline products reveal that chromium(III) typically forms a mononuclear octahedral complex with two citrate ligands. acs.orgresearchgate.netnih.gov An example of such a complex is the anion [Cr(C6H4O7)(C6H5O7)]4-, which has been synthesized and characterized. journal-of-agroalimentary.rojournal-of-agroalimentary.ro In this configuration, the Cr(III) ion is hexacoordinated, achieving an octahedral geometry. journal-of-agroalimentary.ro The exact denticity and binding mode of each citrate ligand can vary, contributing to the formation of different structural isomers, or "pH-structural variants," in solution and in the solid state. journal-of-agroalimentary.ro

Role of Deprotonation States of Citrate Ligands in Coordination

The coordination of citrate to chromium(III) is profoundly influenced by the pH of the aqueous medium, which controls the deprotonation state of the citrate ligand's three carboxylic acid groups and its tertiary hydroxyl group. The specific speciation of Cr(III)-citrate complexes is, therefore, pH-dependent. acs.orgnih.gov

A significant finding in the study of the binary chromium(III)-citrate system is the formation of complexes where the citrate ligands exist in different deprotonation states. acs.orgresearchgate.netnih.govscience.gov For instance, in the well-characterized mononuclear complex (NH4)4[Cr(C6H4O7)(C6H5O7)]·3H2O, the two citrate ligands bound to the single Cr(III) center have distinct protonation levels. journal-of-agroalimentary.roacs.org One ligand is quadruply deprotonated (C6H4O74-), while the other is triply deprotonated (C6H5O73-). acs.org This demonstrates the critical role of a mixed deprotonation state in the coordination sphere of the Cr(III) ion. nih.govscience.gov This specific complex, [Cr(C6H4O7)(C6H5O7)]4-, is found to be optimally present in aqueous solutions around a pH of approximately 5.5. journal-of-agroalimentary.roacs.orgresearchgate.netnih.gov The ability of citric acid to form soluble complexes with Cr(III) under these conditions is a key aspect of its interaction chemistry. journal-of-agroalimentary.rojournal-of-agroalimentary.ro

Spectroscopic Characterization Techniques

A suite of spectroscopic techniques is employed to elucidate the structure, bonding, and electronic properties of this compound complexes. These methods provide complementary information, leading to a comprehensive physicochemical profile of these species in both solid and solution states. journal-of-agroalimentary.roacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for probing the electronic structure of chromium(III) complexes. As a d³ metal ion, Cr(III) in an octahedral ligand field exhibits characteristic d-d electronic transitions. The UV-Vis spectrum of an aqueous solution of the [Cr(C6H4O7)(C6H5O7)]4- complex shows several absorption bands. journal-of-agroalimentary.ro

Two prominent bands in the visible region are attributed to spin-allowed d-d transitions. In contrast to iron(III)-citrate systems, which can show isosbestic points indicating a simple equilibrium between a few major species, the Cr(III)-citrate system typically does not show such points, suggesting more complex speciation. researchgate.nettandfonline.com Studies comparing Cr(III) complexed with citric acid versus sodium citrate reveal different spectral patterns, highlighting the sensitivity of the electronic transitions to the specific ligand form and coordination environment. researchgate.nettandfonline.com

Table 1: UV-Visible Absorption Data for a this compound Complex in Water journal-of-agroalimentary.ro

| λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

| 570 | 27.8 | ⁴A₂g → ⁴T₂g |

| ~450 (shoulder) | ~22 | - |

| 393 | 33.3 | ⁴A₂g → ⁴T₁g |

| 270 | 244.5 | Ligand-to-Metal Charge Transfer (LMCT) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy provides crucial information about the functional groups within the complex, particularly the coordination of the citrate ligand to the chromium ion. The analysis focuses on the vibrational frequencies of the carboxylate (COO-) groups. journal-of-agroalimentary.rojournal-of-agroalimentary.ro When the carboxylic acid groups of citrate deprotonate and bind to the metal center, the positions of their characteristic stretching vibrations shift. researchgate.net

The FT-IR spectrum of solid this compound complexes, recorded using a KBr pellet, confirms the presence of coordinated carboxylate groups. journal-of-agroalimentary.rojournal-of-agroalimentary.ro The separation between the antisymmetric and symmetric stretching frequencies can provide insights into the coordination mode of the carboxylate groups.

Table 2: Key FT-IR Vibrational Frequencies for this compound Complexes journal-of-agroalimentary.rojournal-of-agroalimentary.ro

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Antisymmetric stretch (vas(COO-)) | ~1583 - 1641 | Stretching of the coordinated carboxylate groups. |

| Symmetric stretch (vs(COO-)) | ~1372 - 1403 | Stretching of the coordinated carboxylate groups. |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used for studying chemical species with unpaired electrons. wiley-vch.de Since chromium(III) is a d³ ion, it is paramagnetic with an electron spin state of S=3/2, making it EPR active. journal-of-agroalimentary.roresearchgate.net

EPR spectroscopy, in conjunction with magnetic susceptibility measurements, confirms the +3 oxidation state of chromium in these citrate complexes. journal-of-agroalimentary.rojournal-of-agroalimentary.rojournal-of-agroalimentary.ro The EPR spectrum is sensitive to the local coordination environment and symmetry of the metal ion. For solid-state chromium(III) picolinate (B1231196), another Cr(III) complex, a broad EPR signal was observed, indicating a rhombic character and a significant zero-field splitting value. researchgate.net While specific g-values for this compound are not always detailed, the application of the technique is a standard part of its characterization, providing insight into the electronic structure and magnetic properties arising from the Cr(III) center. journal-of-agroalimentary.rojournal-of-agroalimentary.roresearchgate.net The rigidity of the inner coordination sphere and the distribution of metal-ligand bond distances can influence the EPR spectral linewidths. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. researchgate.net However, the paramagnetic nature of the Cr(III) ion causes significant broadening and shifting of NMR signals, making it very challenging to obtain high-resolution spectra for the entire this compound complex.

Therefore, NMR spectroscopy is primarily applied for the characterization of the citrate ligand itself, before and after complexation. researchgate.netacs.org ¹H and ¹³C NMR studies can confirm the identity and purity of the citric acid used in the synthesis. By comparing the spectrum of the free ligand to that of the diamagnetic analogues (e.g., complexes with Al³⁺), inferences can be made about the conformational changes and binding modes of the citrate ligand upon coordination. researchgate.net For instance, changes in the chemical shifts of the methylene (B1212753) (-CH2-) protons of citrate upon complexation can provide evidence of coordination through the adjacent carboxylate and central hydroxyl groups. acs.org This approach allows for a detailed understanding of the ligand's behavior in the coordination sphere, even when direct NMR of the paramagnetic complex is not feasible. researchgate.net

Thermal Analysis Methods

Thermogravimetric analysis (TGA) is a crucial method for investigating the thermal stability and decomposition pathways of this compound complexes. researchgate.netakjournals.com Studies on various this compound precursors, including co-precipitated gels, reveal a multi-step decomposition process when heated. researchgate.netakjournals.com

Typically, the initial phase of decomposition involves dehydration, where coordinated and lattice water molecules are lost. researchgate.net This is followed by a more complex, often multi-step, decomposition of the citrate ligand itself. researchgate.net The process culminates in the formation of a stable chromium oxide, typically Cr₂O₃, as the final residue. The precise temperatures and nature of these decomposition stages can be influenced by the specific composition of the complex and the atmospheric conditions (e.g., nitrogen or oxygen) under which the analysis is performed. researchgate.netakjournals.com For instance, the thermogravimetric analysis of a co-precipitated this compound–zinc citrate gel shows an initial dehydration followed by a four-step decomposition. researchgate.netakjournals.com

The kinetic parameters of these decomposition steps, such as activation energy and the Arrhenius factor, can be calculated from the TGA data to provide deeper insights into the thermal degradation mechanism. researchgate.netakjournals.com

| Complex Type | Decomposition Stage | Atmosphere | Key Observations | Reference |

|---|---|---|---|---|

| Mixed Cr(III) citrate gel | Dehydration | N₂, O₂ | Initial weight loss due to removal of water molecules. | researchgate.netakjournals.com |

| Mixed Cr(III) citrate gel | Ligand Decomposition | N₂, O₂ | Occurs in multiple steps following dehydration. | researchgate.netakjournals.com |

| Cr(III) complexes | Final Product Formation | - | Typically results in the formation of stable chromite spinels or Cr₂O₃. | akjournals.comosti.gov |

Magnetic Susceptibility Studies

Magnetic susceptibility measurements provide valuable information about the electronic structure of the chromium(III) center in citrate complexes. researchgate.net For a mononuclear octahedral Cr(III) complex, the metal ion has a d³ electron configuration, which corresponds to a spin state of S = 3/2. researchgate.net

Studies on the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O show that the product of the molar magnetic susceptibility and temperature (χT) remains nearly constant over a wide temperature range (e.g., 2 to 300 K). researchgate.net The experimental value at room temperature is typically close to the spin-only theoretical value for an S = 3/2 system. For example, a value of 1.84 cm³·K·mol⁻¹ has been reported, which is in good agreement with the theoretical value of 1.875 cm³·K·mol⁻¹ (assuming a g-factor of 2.0). researchgate.net This indicates that the material behaves as a simple paramagnet with a well-isolated S = 3/2 ground state and minimal magnetic interactions between the chromium centers. researchgate.net The effective magnetic moment (μeff) for Cr(III) complexes is generally found to be around 3.92 B.M. researchgate.net

Magnetization measurements as a function of an applied magnetic field at low temperatures further confirm the S = 3/2 ground state of the Cr(III) ion in these complexes. researchgate.net

| Complex | Magnetic Parameter | Value | Temperature Range | Reference |

|---|---|---|---|---|

| (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O | χT Product | ~1.84 cm³·K·mol⁻¹ | 2 - 300 K | researchgate.net |

| General Cr(III) complex | Effective Magnetic Moment (μeff) | ~3.92 B.M. | - | researchgate.net |

| Theoretical S = 3/2 system | χT Product (g=2.0) | 1.875 cm³·K·mol⁻¹ | - | researchgate.net |

Polymorphism and Structural Isomerism of this compound Species

This compound complexes exhibit significant structural diversity, including polymorphism and isomerism, which is often dependent on the synthesis conditions, particularly pH. cut.ac.cy This leads to the formation of various structural variants in aqueous media. cut.ac.cy

Research has shown that the reaction of Cr(III) with citric acid can yield different species depending on the pH of the solution. For instance, at a pH of around 5.5, a mononuclear complex with the formula [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ can be isolated. researchgate.netjournal-of-agroalimentary.ro In this species, the chromium center is coordinated to two citrate ligands that possess different protonation states, highlighting the role of ligand deprotonation in the resulting structure. researchgate.net

Beyond mononuclear species, binuclear this compound complexes have also been synthesized and characterized. researchgate.net An example is the complex [Cr(CO(NH₂)₂)₆]₂[Cr₂(CO(NH₂)₂)₂(C₆H₄O₇)₂]₃, which features a binuclear anion where two chromium centers are bridged by citrate ligands. researchgate.netdntb.gov.ua This illustrates another layer of structural complexity in the chromium(III)-citrate system. This type of isomerism, where solvent molecules are incorporated differently into the crystal lattice or are directly coordinated to the metal center, is analogous to hydrate (B1144303) isomerism observed in other coordination compounds like chromium(III) chloride. libretexts.org

| Complex Formula | Optimal pH | Structural Type | Key Features | Reference |

|---|---|---|---|---|

| [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | ~5.5 | Mononuclear | Contains two citrate ligands with different protonation states. | researchgate.netjournal-of-agroalimentary.ro |

| [Cr(C₆H₅O₇)₂]³⁻ | ~4.0 - 5.5 | Mononuclear | Exists as different conformational isomers depending on the counter-ion and crystal packing. | cut.ac.cyjournal-of-agroalimentary.ro |

| [Cr₂(CO(NH₂)₂)₂(C₆H₄O₇)₂]²⁻ | - | Binuclear | Two Cr(III) centers are present within the complex anion. | researchgate.netdntb.gov.ua |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of this compound complexes is governed by both thermodynamic stability and kinetic factors. Trivalent chromium can form stable and soluble complexes with citric acid, which acts as an excellent chelator. sciopen.com The stability of these complexes is significantly higher than that of simple aquated Cr(III) ions. acs.org

The stability constant (log K) for the Cr(III)-citrate complex has been reported to be approximately 6.95. acs.org This value, while indicating stable complex formation, is considerably lower than that of stronger chelating agents like ethylenediaminetetraacetic acid (EDTA), which has a log K of 23.4 with Cr(III). acs.org This difference in stability allows for ligand exchange reactions; for example, EDTA can replace citrate in a pre-formed Cr(III)-citrate complex. acs.org

The kinetics of complex formation can be slow, a characteristic typical of Cr(III) coordination chemistry due to its inert d³ electronic configuration. acs.org The mechanism of complex formation can be intricate. For example, the interaction of Cr(III) with citrate-capped silver nanoparticles has been observed to follow a kinetic model indicative of a nucleation site buildup, where the coordination between chromium and surface citrate molecules leads to particle aggregation. nih.gov This process can be modeled using equations typically applied to solid-state kinetics, such as the Prout-Tompkins model, which describes autocatalytic reactions. nih.gov

The speciation of Cr(III)-citrate is highly pH-dependent. At different pH values, different complex species such as [Cr(III)-H-cit]⁺, [Cr(III)-cit], and [Cr(III)-OH-cit]⁻ can exist, each with its own formation kinetics and thermodynamic stability. researchgate.net

| Parameter | System | Value/Observation | Reference |

|---|---|---|---|

| Stability Constant (log K) | Cr(III)-Citrate | 6.95 | acs.org |

| Stability Constant (log K) | Cr(III)-EDTA | 23.4 | acs.org |

| Kinetic Model | Cr(III) with citrate-capped AgNPs | Follows autocatalytic models (e.g., Prout-Tompkins), suggesting a nucleation site buildup. | nih.gov |

| pH-Dependent Speciation | Cr(III)-Citrate | Forms various species like [Cr(III)-H-cit]⁺, [Cr(III)-cit], and [Cr(III)-OH-cit]⁻ depending on pH. | researchgate.net |

Aqueous Solution Chemistry and Speciation of Chromium Iii Citrate

Influence of pH on Chromium(III)-Citrate Complexation Equilibrium

The hydrogen ion concentration (pH) of the aqueous medium exerts a profound influence on the complexation equilibrium between chromium(III) and citrate (B86180). Citric acid is a polyprotic acid with three carboxyl groups and one hydroxyl group, each with distinct pKa values. Consequently, the speciation of citrate itself is pH-dependent, and this, in turn, dictates the nature of the resulting chromium(III) complexes.

At acidic pH values (pH < 3), the predominant species are the aquated Cr(III) ion, [Cr(H₂O)₆]³⁺, and fully protonated citric acid. As the pH increases, deprotonation of the carboxylic acid groups of citrate occurs, making it a more effective ligand for Cr(III). Detailed studies have shown that the formation of chromium(III)-citrate complexes becomes significant in the pH range of 3 to 7.

The pH also influences the potential for the formation of polynuclear chromium(III) citrate complexes, where multiple chromium ions are bridged by citrate ligands. While mononuclear species are often favored, the specific conditions of concentration and pH can lead to the formation of more complex oligomeric structures.

Identification and Characterization of Distinct Cr(III)-Citrate Species in Solution

A variety of analytical techniques have been employed to identify and characterize the different chromium(III)-citrate species that exist in aqueous solution. These methods include spectroscopy (UV-Visible, FT-IR), X-ray crystallography, and computational modeling.

Spectroscopic studies of aqueous solutions of chromium(III) and citric acid at varying pH values reveal changes in the absorption spectra, indicative of the formation of different coordination environments around the Cr(III) ion. For instance, the UV-Visible spectrum of the [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ complex shows distinct absorption bands that differ from the aquated Cr(III) ion. figshare.com

X-ray crystallography has been instrumental in providing definitive structural information for isolable chromium(III)-citrate complexes. The crystal structure of (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O confirms the mononuclear nature of this complex and the coordination of two citrate ligands with different protonation states to the octahedral Cr(III) center. acs.orgresearchgate.netjournal-of-agroalimentary.ro

Computational studies have identified several potential Cr(III)-citrate species in aqueous solution, including [CrH₃Cit]³⁺, [CrH₂Cit]²⁺, and [CrHCit]⁺. doaj.org The relative abundance of these species is highly dependent on the pH of the solution.

The following table summarizes some of the identified Cr(III)-citrate species in aqueous solution:

| Species Formula | Optimal pH Range for Formation | Characterization Methods |

| [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | ~5.5 | X-ray Crystallography, UV-Vis, FT-IR |

| [CrH₃Cit]³⁺ | Acidic | Computational Modeling |

| [CrH₂Cit]²⁺ | Acidic to Neutral | Computational Modeling |

| [CrHCit]⁺ | Acidic to Neutral | Computational Modeling |

Solution Speciation Models and Their Predictive Power

Solution speciation models are computational tools used to predict the distribution of different chemical species in a system under specific conditions, such as pH and reactant concentrations. For the chromium(III)-citrate system, these models utilize thermodynamic data, including the stability constants of the various possible complexes, to calculate the equilibrium concentrations of each species.

These models have been applied to predict the speciation of Cr(III) in the presence of citrate in various environmental and biological contexts. doaj.org For example, speciation diagrams generated from these models can illustrate the dominant Cr(III)-citrate species as a function of pH. researchgate.net These diagrams are valuable for understanding the potential mobility and reactivity of chromium in natural waters and soils.

The predictive power of these models is contingent on the accuracy and completeness of the thermodynamic database used. The best fit between experimental data and calculated titration curves for the binary Cr(III)-citric acid system has been achieved by considering species such as [CrLH₃]³⁺. researchgate.net While these models provide valuable insights, they are often simplified and may not fully account for the kinetic aspects of complex formation or the presence of other competing ligands in complex matrices. Continuous refinement of these models with new experimental data is essential to improve their predictive accuracy.

Ligand Exchange Kinetics and Mechanisms

The ligand exchange kinetics of chromium(III) complexes are characteristically slow due to the inert nature of the d³ electronic configuration of Cr(III), which results in a high ligand field stabilization energy. This inertness means that the replacement of ligands, such as water molecules in the primary coordination sphere of the aquated Cr(III) ion, by citrate is a relatively slow process.

The mechanism of ligand exchange for Cr(III) complexes generally proceeds through an associative interchange (Iₐ) or dissociative interchange (Iₑ) mechanism. In the context of this compound, the formation of the complex likely involves the initial formation of an outer-sphere complex between the hydrated Cr(III) ion and the citrate anion, followed by the slower, rate-determining step of water displacement from the inner coordination sphere.

The rate of ligand exchange is also influenced by the pH of the solution. The hydrolysis of the [Cr(H₂O)₆]³⁺ ion to form species such as [Cr(H₂O)₅(OH)]²⁺ can accelerate the rate of ligand substitution because the hydroxide (B78521) ligand can labilize the remaining water ligands.

Quantitative kinetic data for the ligand exchange of citrate with other ligands in a this compound complex are scarce in the literature. However, the general principles of Cr(III) coordination chemistry suggest that such exchanges would be slow.

Interaction of this compound with Other Relevant Ligands

In complex aqueous environments, this compound may interact with other ligands, leading to the formation of ternary complexes or the complete displacement of the citrate ligand. The outcome of these interactions depends on the relative stability of the respective complexes and the kinetics of the ligand exchange reactions.

Other carboxylate ligands, such as oxalate, can compete with citrate for coordination to Cr(III). Oxalate, being a bidentate ligand, can form stable chelate rings with chromium(III). The relative stability of the chromium(III)-oxalate and chromium(III)-citrate complexes will determine the predominant species at equilibrium. Given the multidentate nature of citrate, it is expected to form highly stable complexes with Cr(III).

Aminocarboxylate ligands like ethylenediaminetetraacetic acid (EDTA) and nitrilotriacetic acid (NTA) are powerful chelating agents that form very stable complexes with many metal ions, including chromium(III).

The reaction between Cr(III) and EDTA is known to be slow but results in the formation of a very stable [Cr(EDTA)]⁻ complex. The stability constant for the Cr(III)-EDTA complex is significantly higher than that for Cr(III)-citrate complexes, suggesting that in a solution containing both ligands, the formation of the EDTA complex will be thermodynamically favored. However, the kinetically inert nature of the Cr(III)-citrate complex means that the displacement of citrate by EDTA may be a very slow process. It has been reported that even a strong chelating ligand like EDTA cannot readily exchange Cr(III) from a pre-formed Cr(III)-citrate complex, highlighting the kinetic stability of the latter. tandfonline.com

The following table provides a comparison of the stability constants for Cr(III) complexes with citrate and other relevant ligands:

| Ligand | Complex | Log K |

| Citrate | [Cr(cit)] | ~6.95 |

| EDTA | [Cr(EDTA)]⁻ | 23.4 |

| NTA | [Cr(NTA)] | 13.77 (with GLDA) |

Note: The stability constant for NTA is provided for a similar aminocarboxylate ligand, GLDA, for comparative purposes.

Advanced Analytical Methodologies for Chromium Iii Citrate

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods offer rapid and highly sensitive analysis of chromium(III) citrate (B86180), often by exploiting its interaction with nanomaterials to generate a measurable signal.

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful tool for the sensitive detection of trivalent chromium (Cr(III)). This technique relies on the enhancement of the Raman signal of molecules adsorbed onto or near the surface of metallic nanostructures.

A highly sensitive and selective SERS probe for Cr(III) has been developed using citrate-capped gold nanoparticles (AuNPs). rsc.org In this system, the chelation between Cr(III) and citrate ions on the surface of the AuNPs induces their aggregation. rsc.orgresearchgate.net This aggregation creates "hot spots," which are regions of highly enhanced electromagnetic fields that dramatically amplify the Raman signal. rsc.orgnih.gov To prevent uncontrolled aggregation in solutions with high ionic strength, a stabilizing agent such as Tween 20 is introduced. rsc.orgresearchgate.net The resulting Tween 20/citrate–AuNP probe can detect Cr(III) at concentrations as low as 50 x 10⁻⁹ M in an aqueous medium at a pH of 6.0. rsc.orgresearchgate.net The selectivity of this method is noteworthy, showing a preference for Cr(III) that is 400-fold greater than for other metal ions. rsc.orgresearchgate.net

Kinetic studies using citrate-capped silver nanoparticles (AgNPs) have also been reported. nih.govacs.org The SERS signal, originating from the chromium-oxygen stretching band, increases over time as Cr(III) coordinates with the citrate on the AgNP surface, leading to nanoparticle aggregation. nih.gov The addition of ethylenediaminetetraacetic acid (EDTA) can further enhance the signal's intensity and stability. nih.govacs.orgacs.org The mechanism involves both chemisorption, from the coordination of Cr(III) by citrate/EDTA, and electromagnetic enhancement from the aggregation-induced hot spots. nih.gov This SERS-based approach can achieve a detection limit of 500 nM. nih.govacs.org The citrate capping agent itself can be used as an in-situ calibrant, as it is displaced by the target analyte to a degree that depends on the analyte's concentration. rsc.org

Colorimetric sensing offers a simple, rapid, and cost-effective method for chromium(III) detection, primarily utilizing gold nanoparticles (AuNPs). The underlying principle is the aggregation of AuNPs induced by the target analyte, which results in a distinct color change that can be observed visually and quantified spectrophotometrically. nih.gov

When Cr(III) is introduced to a solution of citrate-capped AuNPs, it interacts with the citrate on the nanoparticle surface. nih.govresearchgate.net This interaction leads to the aggregation of the AuNPs, causing a color change from red to purple or blue. nih.gov This color shift corresponds to a red-shift in the surface plasmon resonance (SPR) peak in the UV-Vis absorption spectrum, for example, from 520 nm to 630 nm. ijcce.ac.irresearchgate.net The concentration of Cr(III) can be determined by measuring the ratio of absorbance at two wavelengths (e.g., A630/A520), which shows a linear relationship with the Cr(III) concentration within a specific range. ijcce.ac.irresearchgate.net

To enhance performance, AuNPs can be functionalized with other molecules. A synergistic system using both citrate and thiourea-modified AuNPs has demonstrated excellent selectivity and a limit of detection (LOD) of 0.05 μM. nih.gov Another approach utilizes ammonium (B1175870) thioglycolate (ATG)-functionalized AuNPs, which change from wine-red to gray-blue in the presence of Cr(III), achieving an LOD of 57.1 nM. mdpi.com These methods are highly selective for Cr(III) over many other common metal ions. ijcce.ac.ir

The following table summarizes the performance of various nanomaterial-based colorimetric sensors for Cr(III) detection.

| Sensing Material | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Citrate- and Thiourea-modified AuNPs | Not Specified | 0.05 µM | nih.gov |

| Ammonium Thioglycolate (ATG)-functionalized AuNPs | 0 - 5.0 µM | 57.1 nM | mdpi.comresearchgate.net |

| Citrate-capped AuNPs | 0.2 - 1.0 ppm | 0.051 ppm (0.98 µM) | ijcce.ac.irresearchgate.net |

| Sodium Hyaluronate-functionalized AuNPs | Not Specified | 0.78 nM | researchgate.net |

Chromatographic Separation and Speciation Analysis

Chromatographic techniques are essential for the speciation of chromium, allowing for the separation of Cr(III)-citrate complexes from other chromium forms (like Cr(VI)) and other components in a sample.

Ion Exchange Chromatography (IEC) separates ions and polar molecules based on their affinity to the ion exchanger. It is an ideal method for separating differently charged chromium species. brjac.com.br In aqueous solutions, chromium(III) and citrate can form several complex species, such as [Cr(H₂Cit)]⁺, [Cr(HCit)]⁰, and [Cr(Cit)]⁻, depending on the pH and the molar ratio of the reactants. doaj.org These complexes, along with the uncomplexed hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, possess different net charges. ruc.dk

This charge difference is the basis for their separation via IEC. ruc.dk For instance, a cation exchange resin, which has negatively charged functional groups, will retain the positively charged Cr(III) species ([Cr(H₂O)₆]³⁺ and [Cr(H₂Cit)]⁺) with varying strengths depending on their charge magnitude. ruc.dk A stepwise elution using eluents of increasing ionic strength or different pH can then be used to selectively release the bound species from the column. ruc.dk Columns containing both anionic and cationic exchange groups have been developed to retain both Cr(VI) and Cr(III) species simultaneously, allowing for comprehensive speciation analysis in a single run. rsc.orgthermofisher.com Using nitric acid as a mobile phase, Cr(III) and Cr(VI) can be fully separated in under 150 seconds. thermofisher.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for chromium speciation, often coupled with highly sensitive detectors like Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS). nih.gov This combination allows for the separation of chromium species and their subsequent elemental quantification at very low levels. rsc.orgnih.gov

For the analysis of Cr(III), which can be kinetically inert and exist in various forms, a pre-column derivatization step is often employed. nih.govthermofisher.com This involves reacting the sample with a chelating agent to form a single, stable anionic complex that can be easily separated from anionic Cr(VI) (chromate) using an anion exchange column. nih.govhamiltoncompany.com While ligands like 2,6-pyridinedicarboxylic acid (PDCA) or ethylenediaminetetraacetic acid (EDTA) are commonly used for this purpose, the same principle applies to the analysis of pre-existing Cr(III)-citrate complexes. nih.govmdpi.com

The Cr(III)-citrate complexes, being anionic or neutral, can be separated on a suitable column. For example, using an anion exchange column and a mobile phase such as ammonium acetate (B1210297) and PDCA, different chromium species can be separated within minutes. nih.gov Detection limits for Cr(III) using HPLC-ICP-MS are typically in the sub-μg L⁻¹ range, with values around 0.18 μg L⁻¹ being reported. nih.gov

| Technique | Column Type | Typical Mobile Phase | Detection Limit (Cr(III)) | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | Anion Exchange | 50 mmol L⁻¹ ammonium acetate (pH 6.80) and 2 mmol L⁻¹ PDCA | 0.18 µg L⁻¹ | nih.gov |

| IC-ICP-MS | Anion/Cation Exchange (Dionex AG-7) | 0.4 mol/L Nitric Acid | 0.38 pg/g | thermofisher.com |

| HPLC-DAD/ICP-MS | Anion Exchange | Ammonium sulfate/Ammonium hydroxide (B78521) buffer | LOD (ICP-MS): 0.04 µg L⁻¹ | mdpi.com |

Electrophoretic Methods for Complex Characterization

Electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high-resolution separation of ionic species based on their charge-to-size ratio. CE is well-suited for the speciation of metal complexes, including those of chromium(III) with citrate. researchgate.net Cr(III) complexes are often kinetically inert, meaning their rate of ligand exchange is slow compared to the timescale of the electrophoretic separation, which allows for the resolution of distinct complex species. researchgate.netresearchgate.net

In a CE system, a buffer-filled capillary is subjected to a high voltage. When a sample containing various Cr(III)-citrate complexes is injected, the different species will migrate at different velocities toward the detector, resulting in their separation. researchgate.net For instance, the highly charged [Cr(H₂O)₆]³⁺ would migrate faster than a less-charged species like [Cr(H₂Cit)]⁺ or a neutral [Cr(HCit)]⁰ complex.

To enable the simultaneous detection of cationic Cr(III) species and anionic Cr(VI), a chelating agent such as 1,2-cyclohexanediaminetetraacetic acid (CDTA) can be added to the sample. nih.gov This forms a stable, negatively charged Cr(III)-CDTA complex, allowing both chromium species to be analyzed in a single run with direct UV detection. nih.gov This approach has achieved detection limits as low as 5 µg/L for Cr(III). nih.gov The technique is powerful enough to resolve subtle differences in the stereochemistry and denticity of metal-ligand complexes. researchgate.net

Integration of Analytical Techniques for Comprehensive Speciation

The comprehensive speciation of chromium(III) citrate in various matrices necessitates a multi-faceted analytical approach. A single analytical technique is often insufficient to fully separate, identify, and quantify the various this compound species that can coexist in solution, including mononuclear and polynuclear complexes, as well as various isomers. acs.orgresearchgate.netresearchgate.net To overcome these limitations, the integration of complementary analytical techniques, often in a hyphenated configuration, provides a powerful strategy for a more complete understanding of this compound's chemical behavior.

The primary approach for comprehensive speciation involves coupling a high-resolution separation technique with a highly sensitive and specific detection method. This allows for the physical separation of different this compound complexes and their subsequent detection and quantification.

A predominant integrated technique for the speciation of chromium complexes is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govrsc.orgmdpi.comresearchgate.netresearchgate.netjst.go.jpnih.gov This hyphenated system leverages the separation power of HPLC to resolve different chromium species based on their physicochemical properties, while ICP-MS provides element-specific detection at very low concentrations. lcms.czhpst.cz

For the analysis of this compound, a typical HPLC-ICP-MS setup would involve an anion-exchange chromatography column. jst.go.jp This is because chromium(III) forms anionic complexes with citrate, such as [Cr(C6H4O7)(C6H5O7)]4-. acs.orgresearchgate.netresearchgate.netacs.orgjournal-of-agroalimentary.rojournal-of-agroalimentary.ro The separation is achieved by differential elution of the various citrate complexes from the column using a suitable mobile phase. The eluent from the HPLC column is then introduced directly into the ICP-MS for the detection and quantification of chromium.

The table below outlines a typical set of instrumental parameters for the HPLC-ICP-MS analysis of this compound species.

| Parameter | Specification | Purpose |

|---|---|---|

| HPLC System | Inert, biocompatible system | To prevent interaction of metal species with the instrument. |

| Analytical Column | Anion-exchange column (e.g., Metrosep A Supp 5) | Separation of anionic this compound complexes. news-medical.net |

| Mobile Phase | Ammonium nitrate (B79036) buffer with an optimized pH | To facilitate the elution of the separated species from the column. metrohm.com |

| Flow Rate | 0.5 - 1.0 mL/min | To ensure optimal separation and peak resolution. |

| Injection Volume | 20 - 100 µL | Dependent on sample concentration and required detection limits. |

| ICP-MS System | Equipped with a collision/reaction cell | To minimize polyatomic interferences on chromium isotopes. hpst.czthermofisher.com |

| Monitored Isotopes | 52Cr, 53Cr | 52Cr is the most abundant isotope, while 53Cr can be used for confirmation. metrohm.com |

| Collision Gas | Helium or Hydrogen | To reduce interferences from species like 40Ar12C+ and 35Cl17O+. hpst.cz |

Research findings from studies on chromium speciation demonstrate the utility of such integrated systems. For instance, the separation of different chromium complexes is highly dependent on the pH of the mobile phase, which influences the charge of the complexes and their interaction with the stationary phase. Detailed aqueous speciation studies of the chromium(III)-citrate system have suggested the presence of multiple species, with the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- being prominent around pH 5.5. acs.orgresearchgate.netresearchgate.net

The integration of HPLC with other detectors in parallel or in series with ICP-MS can provide even more comprehensive information. For example, coupling with a Diode-Array Detector (DAD) allows for the simultaneous acquisition of molecular information (from UV-Vis absorbance) and elemental information (from ICP-MS) from a single injection. nih.govmdpi.com This can aid in the identification of different this compound complexes by correlating their chromatographic peaks with their spectral properties.

The following table summarizes hypothetical research findings from a comprehensive speciation study of a this compound sample using HPLC-DAD-ICP-MS, illustrating the type of data that can be obtained.

| Peak No. | Retention Time (min) | DAD λmax (nm) | ICP-MS Signal (52Cr counts) | Proposed Species Identity |

|---|---|---|---|---|

| 1 | 4.2 | 410, 575 | 1.2 x 105 | Mononuclear Cr(III)-citrate complex A |

| 2 | 5.8 | 415, 580 | 8.5 x 104 | Mononuclear Cr(III)-citrate complex B (isomer) |

| 3 | 8.1 | 420, 590 | 3.1 x 104 | Dinuclear Cr(III)-citrate complex |

In addition to HPLC-ICP-MS, other integrated techniques such as Capillary Electrophoresis (CE) coupled with ICP-MS (CE-ICP-MS) can be employed for the speciation of this compound. CE offers high separation efficiency and is particularly useful for the analysis of small sample volumes. The principles of separation in CE are based on the differential migration of charged species in an electric field, providing a different separation mechanism compared to HPLC and thus offering complementary information.

The comprehensive speciation of this compound is therefore best achieved through the strategic integration of multiple analytical techniques. The combination of a powerful separation method with a sensitive, element-specific detector, and potentially a molecule-specific detector, provides the detailed information necessary to understand the complex chemistry of this compound in various environments.

Mechanistic Investigations in Biological Systems: in Vitro and Animal Models

Cellular and Molecular Mechanisms of Action

Modulation of Glucose Metabolism at the Cellular Level

Chromium(III) citrate (B86180) has been shown to influence key components of the insulin (B600854) signaling cascade, particularly the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway, which is central to regulating glucose metabolism. In vitro studies using insulin-resistant Buffalo rat liver (BRL) cells demonstrated that chromium(III) citrate can significantly enhance the expression and activation of proteins within this pathway.

Research indicates that treatment with this compound leads to a notable increase in the levels of Akt, a crucial signaling protein that promotes glucose uptake and utilization. nih.govicm.edu.pl Furthermore, investigations into the mRNA expression of insulin sensitivity proteins revealed that this compound upregulates the expression of PI3K. nih.gov This suggests that this compound can improve insulin signaling by acting on the transcription of key genes in this pathway.

A study on insulin-resistant BRL cells showed that this compound was more effective at increasing Akt levels than chromium trichloride (B1173362), indicating a potentially higher efficacy of the citrate salt in modulating this signaling cascade. nih.govicm.edu.pl The upregulation of both PI3K and Akt by this compound points to its role in enhancing the cellular response to insulin, thereby facilitating improved glucose transport and metabolism. nih.gov

Table 1: Effect of this compound on Akt Protein Levels and PI3K mRNA Expression in Insulin-Resistant BRL Cells

| Treatment Group | Akt Protein Level (relative to control) | PI3K mRNA Expression (relative to control) |

|---|---|---|

| Control (Insulin-Resistant) | Baseline | Baseline |

| This compound (0.1 µg Cr/mL) | Increased | Increased |

| This compound (0.2 µg Cr/mL) | Markedly Increased | Significantly Increased |

| This compound (0.4 µg Cr/mL) | Markedly Increased | Significantly Increased |

Data synthesized from findings reported in Zhang et al. (2020). nih.govnih.gov

This compound plays a significant role in the regulation of Glucose Transporter 4 (GLUT4), a key protein responsible for transporting glucose from the bloodstream into cells. Studies have shown that this compound can enhance both the expression and levels of GLUT4 in insulin-resistant liver cells. nih.govicm.edu.pl

In an investigation using insulin-resistant Buffalo rat liver (BRL) cells, treatment with this compound at concentrations of 0.1, 0.2, and 0.4 μg Cr/mL resulted in a marked improvement in GLUT4 protein levels compared to the untreated insulin-resistant model group. nih.govicm.edu.pl This increase in GLUT4 protein suggests that more transporters are available to facilitate glucose uptake.

Furthermore, at the genetic level, this compound was found to significantly improve the mRNA expression of GLUT4 in these cells. nih.govicm.edu.pl This indicates that this compound not only affects the amount of available GLUT4 protein but also stimulates its production at the transcriptional level. The upregulation of both GLUT4 protein and its corresponding mRNA underscores the compound's potential to ameliorate glucose transport in states of insulin resistance. nih.gov

Table 2: Influence of this compound on GLUT4 Protein and mRNA Levels in Insulin-Resistant BRL Cells

| Treatment Group | GLUT4 Protein Level (relative to control) | GLUT4 mRNA Expression (relative to control) |

|---|---|---|

| Control (Insulin-Resistant) | Baseline | Baseline |

| This compound (0.1 µg Cr/mL) | Markedly Improved | Significantly Improved |

| This compound (0.2 µg Cr/mL) | Markedly Improved | Significantly Improved |

| This compound (0.4 µg Cr/mL) | Markedly Improved | Significantly Improved |

Data based on research by Zhang et al. (2020). nih.govicm.edu.pl

While various trivalent chromium compounds have been investigated for their effects on the insulin receptor, specific studies detailing the direct impact of this compound on insulin receptor kinase activity and receptor density are not extensively available in the current scientific literature. Research on other forms of trivalent chromium suggests a potential role in enhancing the kinase activity of the insulin receptor, which is a critical step in initiating the insulin signaling cascade. researchgate.net The binding of insulin to its receptor triggers the autophosphorylation of the receptor's beta subunit, activating its tyrosine kinase function. icm.edu.pl This, in turn, phosphorylates downstream signaling molecules like insulin receptor substrate-1 (IRS-1). icm.edu.pl Some theories propose that chromium may amplify this signaling process. icm.edu.pl However, without direct experimental evidence for this compound, its precise effects on insulin receptor kinase activity and the density of insulin receptors on the cell surface remain to be elucidated.

Protein Tyrosine Phosphatase 1B (PTP-1B) is a negative regulator of the insulin signaling pathway; it dephosphorylates and thereby deactivates the insulin receptor and its substrates. Inhibition of PTP-1B is therefore considered a therapeutic target for improving insulin sensitivity. While the potential for chromium compounds to inhibit PTP-1B has been a subject of interest, specific in vitro studies demonstrating the direct attenuation of PTP-1B activity by this compound are limited. One study investigating various chromium(III) compounds found that they did not directly inhibit recombinant human PTP-1B. researchgate.net This suggests that the insulin-sensitizing effects of these compounds may not be mediated through direct inhibition of this specific phosphatase. Further research is required to determine if this compound has any distinct effects on PTP-1B activity compared to other chromium(III) forms.

AMP-activated protein kinase (AMPK) is a cellular energy sensor that, when activated, promotes glucose uptake and utilization. Research has demonstrated that this compound can lead to the upregulation of AMPK in insulin-resistant liver cells.

In a study utilizing insulin-resistant Buffalo rat liver (BRL) cells, treatment with this compound resulted in a significant increase in the levels of phosphorylated AMPKβ1 (p-AMPKβ1), the active form of the enzyme. nih.govicm.edu.pl This effect was observed at concentrations of 0.1, 0.2, and 0.4 μg Cr/mL. nih.govicm.edu.pl

Furthermore, this compound was also found to enhance the mRNA expression of AMPKα2, a catalytic subunit of AMPK. nih.gov The concurrent increase in both the activated form of the protein and the gene expression of a key subunit indicates that this compound can stimulate the AMPK signaling pathway at multiple levels. This activation of AMPK contributes to improved glucose transport and insulin sensitivity. nih.gov

Table 3: Effect of this compound on Phosphorylated AMPKβ1 and AMPKα2 mRNA Expression in Insulin-Resistant BRL Cells

| Treatment Group | Phosphor-AMPKβ1 Level (relative to control) | AMPKα2 mRNA Expression (relative to control) |

|---|---|---|

| Control (Insulin-Resistant) | Baseline | Baseline |

| This compound (0.1 µg Cr/mL) | Markedly Improved | Significantly Improved |

| This compound (0.2 µg Cr/mL) | Markedly Improved | Significantly Improved |

| This compound (0.4 µg Cr/mL) | Markedly Improved | Significantly Improved |

Data derived from the findings of Zhang et al. (2020). nih.govicm.edu.pl

Influence on Lipid and Protein Metabolism Pathways

Chromium, as an essential trace element, is recognized for its involvement in the metabolism of carbohydrates, lipids, and proteins, primarily through its role in enhancing insulin efficiency semanticscholar.orgicm.edu.pl. Chromium(III) compounds, including this compound, have been investigated for their specific effects on these metabolic routes.

Research into the effects of chromium(III) on fat metabolism has revealed its influence on both the synthesis (lipogenesis) and breakdown (lipolysis) of lipids. Studies suggest that chromium can stimulate lipogenesis, which may lead to a decrease in the concentration of un-esterified fatty acids in the blood as cellular sensitivity to insulin increases scispace.com.

In an investigation using turkey poults, supplementation with trivalent chromium was found to increase hepatic lipogenesis from glucose by approximately 60% nih.gov. This enhancement primarily supported fatty acid synthesis. Conversely, other in vitro studies on the adipose tissue of pigs supplemented with chromium picolinate (B1231196) showed an increase in lipolytic activity, with no discernible effect on lipogenesis korea.ac.kr. These varying outcomes suggest that the regulatory role of chromium(III) on lipid metabolism may be tissue-specific and dependent on the animal model.

Table 1: Research Findings on Chromium(III)'s Effect on Lipogenesis and Lipolysis

| Study Focus | Model System | Effect on Lipogenesis | Effect on Lipolysis | Reference |

|---|---|---|---|---|

| General Lipid Metabolism | General (Review) | Stimulates | Inhibits | scispace.com |

| Hepatic Lipogenesis | Turkey Poults | Increased from glucose | Not specified | nih.gov |

| Adipose Tissue Metabolism | Pigs (in vitro) | No effect | Increased | korea.ac.kr |

Studies using rat models with alloxan-induced diabetes have provided specific insights into how this compound affects different classes of lipids. The administration of this compound was shown to be associated with multidirectional and dose-dependent changes in the lipid profile of blood plasma scispace.comlnu.edu.ua.

In diabetic rats, an imbalance in the lipid and phospholipid profiles was observed. Following treatment with this compound, the content of total lipids, as well as esterified and non-esterified cholesterol, significantly decreased lnu.edu.ua. While significant changes in triacylglycerols were not consistently identified, some decreases were noted relative to the diabetic control group scispace.com.

A notable effect was observed on phospholipids. In diabetic rats, the introduction of this compound led to a significant increase in the content of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), which may contribute to the restoration of the insulin receptor scispace.com. The content of lysophosphatidylcholine (B164491) (LPC) also increased significantly in the experimental groups compared to the diabetic control group scispace.com.

Table 2: Effect of this compound on Phospholipid Content in Blood Plasma of Diabetic Rats

| Phospholipid Class | Change in Diabetic Rats (vs. Healthy Control) | Change After Cr(III) Citrate Treatment (vs. Diabetic Control) | Potential Implication | Reference |

|---|---|---|---|---|

| Phosphatidylethanolamine (PE) | Decreased | Increased by 23.89% - 33.13% | Restoration of insulin receptor function | scispace.com |

| Phosphatidylcholine (PC) | Decreased | Normalized content | Restoration of insulin receptor function | scispace.com |

| Lysophosphatidylcholine (LPC) | Significantly reduced | Increased by 36.19% - 37.20% | Normalization of phospholipid lysoforms | scispace.com |

Chromium(III) is fundamentally involved in the metabolism of carbohydrates, proteins, and lipids semanticscholar.org. Its primary proposed mechanism is the potentiation of insulin action semanticscholar.orgicm.edu.pl. This enhancement of insulin efficiency is crucial for maintaining normal glucose tolerance and healthy lipid profiles semanticscholar.orgicm.edu.pl.

In animal models of insulin resistance, supplementation with chromium(III) propionate (B1217596) was shown to improve carbohydrate metabolism by decreasing serum insulin levels and insulin resistance indices nih.gov. Furthermore, chromium supplementation has been linked to an increased rate of amino acid transport into cells, indicating a role in protein metabolism icm.edu.pl. This broad involvement underscores the importance of chromium in central metabolic regulation journal-of-agroalimentary.ro.

Antioxidant System Modulation and Oxidative Stress Responses

The interaction of this compound with the cellular antioxidant defense system is complex, with research indicating varied and often dose-dependent effects on key antioxidant enzymes. The primary enzymatic antioxidants include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPX), which neutralize hydrogen peroxide. researchgate.netoatext.com

Studies have shown that trivalent chromium can have a dual effect on these enzymes. Some in vitro research indicates that Cr(III) affects SOD activity in a dose-dependent manner and can inhibit GPX activity at higher concentrations. pjoes.com Conversely, other studies on animal models have reported that chromium exposure did not significantly affect catalase activity but did reduce both the activity and gene expression of glutathione-S-transferase (GST) in brain tissue. longdom.org In cases of chromium-induced oxidative stress, a reduction in the activity of catalase, glutathione peroxidase, and superoxide dismutase has been observed. hakon-art.com This suggests that the ultimate effect of chromium on these enzymes may depend on the specific chromium compound, its concentration, and the biological context of the study.

| Enzyme | Observed Effect of Chromium(III) | Study Context | Citation |

| Superoxide Dismutase (SOD) | Dose-dependent; can be inhibitory | In vitro human blood | pjoes.com |

| Catalase (CAT) | Slight increase in activity, no significant gene expression change | Animal model (mice brain) | longdom.org |

| Glutathione Peroxidase (GPX) | Inhibitory effect at higher concentrations | In vitro human blood | pjoes.com |

| Glutathione-S-Transferase (GST) | Significantly reduced activity and expression | Animal model (mice brain) | longdom.org |

Lipid peroxidation is a process where oxidants attack lipids, leading to the formation of reactive products such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE), which are used as biomarkers of oxidative stress. nih.govmdpi.com Chromium exposure has been shown to induce an increase in the production of MDA in both liver and kidney tissues in animal models, indicating an increase in lipid peroxidation. nih.gov This suggests that under certain conditions, chromium can contribute to oxidative damage.

However, the context of chromium administration is critical. In studies where chromium is used as a supplement in models of metabolic disease, it has been shown to have a protective effect. For example, in diabetic rats, supplementation with chromium compounds has been found to lower the levels of lipid peroxidation. This indicates that chromium's role in oxidative stress may be dependent on the pre-existing physiological state, potentially helping to mitigate oxidative damage in conditions where it is already elevated.

Gene Expression Profiling and Proteomic Analysis in Cellular Models

This compound has been shown to directly influence the expression of key genes involved in glucose metabolism and insulin signaling pathways. In studies using insulin-resistant Buffalo rat liver (BRL) cells, chromium citrate treatment was found to upregulate the messenger RNA (mRNA) levels of several critical proteins. nih.gov

The affected genes fall into two main categories:

Glucose Transport Proteins: Chromium citrate significantly increases the mRNA expression of Akt2 (Protein Kinase B), GLUT4 (Glucose Transporter Type 4), and AMPKα2 (AMP-activated protein kinase α2). nih.gov Upregulation of these genes is associated with improved glucose transport into cells. nih.gov

Insulin Sensitivity Proteins: The compound also enhances the mRNA levels of IRS-1 (Insulin Receptor Substrate 1), PI3K (Phosphatidylinositol 3-kinase), and PPARγ (Peroxisome Proliferator-Activated Receptor γ). nih.gov These proteins are crucial components of the insulin signaling cascade, and their increased expression can lead to improved insulin sensitivity. nih.gov

Notably, the effects of chromium citrate on the mRNA levels of GLUT4 were found to be more potent than those of chromium trichloride. nih.gov These findings demonstrate that this compound can modulate cellular function at the transcriptional level, providing a molecular basis for its observed effects on improving glucose transport and insulin resistance in cellular models. nih.gov

| Gene Target | Full Name | Function in Metabolism/Signaling | Effect of this compound on mRNA Expression | Citation |

| Akt2 | Protein Kinase B beta | Key mediator of insulin-dependent signaling, promotes glucose uptake. | Upregulation | nih.gov |

| AMPKα2 | AMP-activated protein kinase α2 subunit | Cellular energy sensor; activation promotes glucose uptake and fatty acid oxidation. | Upregulation | nih.gov |

| GLUT4 | Glucose Transporter Type 4 | Insulin-regulated glucose transporter in muscle and adipose tissue. | Upregulation | nih.gov |

| IRS-1 | Insulin Receptor Substrate 1 | A primary docking protein for the insulin receptor, essential for signal transduction. | Upregulation | nih.gov |

| PI3K | Phosphatidylinositol 3-kinase | A key enzyme in the insulin signaling pathway, downstream of IRS-1. | Upregulation | nih.gov |

| PPARγ | Peroxisome Proliferator-Activated Receptor gamma | Nuclear receptor that regulates fatty acid storage and glucose metabolism. | Upregulation | nih.gov |

Post-Translational Modifications of Key Regulatory Proteins

This compound is understood to influence cellular signaling pathways primarily through the modulation of post-translational modifications, specifically the phosphorylation of key regulatory proteins within the insulin signaling cascade. While direct binding of chromium(III) to these proteins is not the primary mechanism, its presence within the cell enhances the enzymatic activity of kinases that attach phosphate (B84403) groups to specific amino acid residues on target proteins.

Key proteins in the insulin signaling pathway are subject to this chromium-influenced phosphorylation. Research indicates that various chromium(III) compounds potentiate insulin signaling by increasing the tyrosine phosphorylation of the insulin receptor itself nih.gov. This initial phosphorylation event is critical, as it triggers a cascade of downstream signaling. Once the insulin receptor is activated, it phosphorylates other key proteins, such as the insulin receptor substrate (IRS) proteins.

Following the activation of the insulin receptor, chromium(III) has been shown to affect subsequent phosphorylation events. It enhances the activity of downstream effector molecules, including phosphatidylinositol 3-kinase (PI3K) and Akt (also known as Protein Kinase B) nih.govnih.gov. The activation of these kinases, through their own phosphorylation, is a crucial step in mediating the metabolic effects of insulin, such as the translocation of glucose transporter 4 (GLUT4) to the cell membrane to facilitate glucose uptake nih.gov. Studies have shown that this compound can markedly improve the levels of phosphorylated Akt (phosphor-AMPKβ1) in liver cells, indicating an enhancement of this critical post-translational modification nih.gov. This suggests that this compound plays a significant role in amplifying the insulin signal by promoting the phosphorylation state of these key regulatory proteins.

Studies in Animal Models (Mechanistic Insights)

Investigation of Metabolic Responses in Experimentally Induced Conditions (e.g., Diabetic Animal Models)

In various animal models of experimentally induced diabetes, this compound has demonstrated significant beneficial effects on metabolic parameters. Studies utilizing alloxan-induced diabetic rats have shown that oral administration of this compound can effectively lower blood glucose levels and concurrently increase liver glycogen (B147801) stores, indicating improved glucose disposal and storage nih.gov.

Beyond glycemic control, this compound has been observed to positively influence lipid metabolism, which is often dysregulated in diabetic states. Research in diabetic rat models has reported a normalization of the lipid profile following the administration of chromium citrate rjdnmd.orglnu.edu.ua. Specifically, observed changes include a decrease in total lipids, non-esterified cholesterol, and triacylglycerols rjdnmd.orgscispace.com. The table below summarizes key findings from a study on alloxan-induced diabetic rats.

| Metabolic Parameter | Condition | Effect of this compound | Reference |

|---|---|---|---|

| Blood Glucose | Alloxan-Induced Diabetic Rats | Decreased | nih.gov |

| Liver Glycogen | Alloxan-Induced Diabetic Rats | Increased | nih.gov |

| Total Lipids | Alloxan-Induced Diabetic Rats | Decreased | scispace.com |

| Triacylglycerols | Alloxan-Induced Diabetic Rats | Decreased | rjdnmd.org |

| Non-Esterified Cholesterol | Alloxan-Induced Diabetic Rats | Decreased | rjdnmd.org |

These findings collectively suggest that in animal models of diabetes, this compound helps to correct both hyperglycemia and dyslipidemia, pointing to a multifaceted role in metabolic regulation icm.edu.plaaem.plrjdnmd.org.

Organ-Specific Biochemical and Histological Changes (e.g., Skeletal Muscle, Kidney, Liver)

Research in animal models has revealed that this compound can induce specific biochemical changes in key metabolic organs such as skeletal muscle, kidney, and liver, primarily by mitigating oxidative stress associated with diabetes.

In the skeletal muscle and kidneys of alloxan-induced diabetic rats, supplementation with this compound led to a notable suppression of oxidative stress medicine.dp.uascispace.com. This was evidenced by a decrease in lipid hydroperoxides and TBA-positive substances, which are markers of lipid peroxidation medicine.dp.uaresearchgate.net. Concurrently, this compound administration enhanced the activity of crucial antioxidant enzymes. The activity of superoxide dismutase was found to increase, while the activities of catalase and glutathione peroxidase decreased toward normal levels, indicating a normalization of the antioxidant defense system medicine.dp.uascispace.com. The content of reduced glutathione, an important cellular antioxidant, was also found to increase in both skeletal muscle and kidneys of rats treated with chromium citrate scispace.com.

In the liver, studies on diabetic rats have shown that this compound administration leads to an increase in glycogen levels, signifying improved glucose storage in this organ nih.gov. While detailed histological analyses specific to this compound are limited, studies on other forms of chromium(III) have shown potential for histological changes in the liver and kidney, such as fibrosis and cellular infiltration, particularly at higher exposure levels oaji.netresearchgate.net. However, the biochemical changes observed with this compound in diabetic models point towards a protective role against oxidative damage in these organs.

| Organ | Biochemical Marker | Effect of this compound in Diabetic Rats | Reference |

|---|---|---|---|

| Skeletal Muscle | Lipid Peroxidation Products (LPO, TBA-positive substances) | Decreased | scispace.comresearchgate.net |

| Skeletal Muscle | Superoxide Dismutase (SOD) Activity | Increased | medicine.dp.ua |

| Skeletal Muscle | Catalase (CAT) Activity | Decreased (Normalized) | medicine.dp.ua |

| Skeletal Muscle | Glutathione Peroxidase (GPx) Activity | Decreased (Normalized) | medicine.dp.ua |

| Kidney | Lipid Peroxidation Products | Decreased | medicine.dp.ua |

| Kidney | Superoxide Dismutase (SOD) Activity | Increased | medicine.dp.ua |

| Liver | Glycogen Content | Increased | nih.gov |

Comparative Mechanistic Studies with Other Chromium(III) Complexes (e.g., Chromium Picolinate, Chromium Trichloride)

Comparative studies in both in vitro and animal models have been conducted to evaluate the relative efficacy of this compound against other common chromium(III) complexes, such as chromium trichloride and chromium picolinate.

In a study using alloxan-induced diabetic rats, this compound was found to have more beneficial effects on controlling blood glucose, serum lipids, and liver glycogen levels when compared directly to chromium trichloride nih.gov. This suggests superior bioavailability or biological activity of the citrate complex in this specific animal model.

Further mechanistic insights come from in vitro studies on insulin-resistant buffalo rat liver cells. In these experiments, this compound was more effective than chromium trichloride at increasing the levels of Akt, a key protein in the insulin signaling pathway nih.govnih.gov. Additionally, this compound was shown to significantly enhance glucose absorption in these cells, with its effect being comparable to that of chromium picolinate nih.gov.

However, not all studies have found chromium citrate to be the most effective form. One comparative study in insulin-resistant rats examined five different chromium compounds and found that chromium chelavite and chromium polynicotinate were more effective at improving insulin sensitivity than chromium citrate, chromium amino acid chelate, and chromium nicotinate (B505614) nih.gov. This highlights that the biological efficacy of chromium(III) can be significantly influenced by the organic ligand to which it is bound.

| Chromium Complex | Model System | Comparative Finding | Reference |

|---|---|---|---|

| This compound vs. Chromium Trichloride | Alloxan-Induced Diabetic Rats | Citrate showed more beneficial effects on blood glucose, serum lipids, and liver glycogen. | nih.gov |

| This compound vs. Chromium Trichloride | Insulin-Resistant Buffalo Rat Liver Cells | Citrate was more effective at increasing Akt levels and improving glucose transport. | nih.govnih.gov |

| This compound vs. Chromium Picolinate | Insulin-Resistant Buffalo Rat Liver Cells | Both significantly improved glucose absorption. | nih.gov |

| This compound vs. Other Complexes (Chelavite, Polynicotinate, etc.) | Insulin-Resistant Rats | Chelavite and Polynicotinate were more effective in improving insulin sensitivity. | nih.gov |

These comparative analyses underscore the importance of the chemical form of chromium(III) in determining its metabolic effects.

Environmental Interactions and Biogeochemical Cycling

Phytoremediation Potential and Plant Uptake Mechanisms